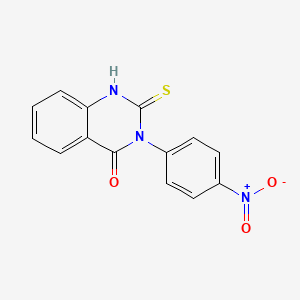

![molecular formula C9H13NS B1299667 N-甲基-N-[4-(甲硫基)苄基]胺 CAS No. 84212-03-3](/img/structure/B1299667.png)

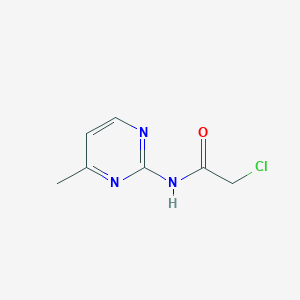

N-甲基-N-[4-(甲硫基)苄基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

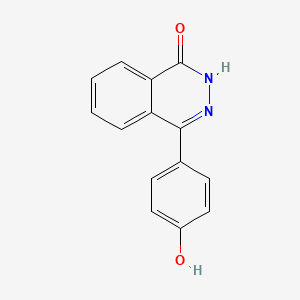

The compound "N-methyl-N-[4-(methylthio)benzyl]amine" is a chemical species that can be inferred to contain an N-methyl group and a 4-(methylthio)benzyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related compounds and functional groups that can help us understand the potential reactivity and properties of "N-methyl-N-[4-(methylthio)benzyl]amine".

Synthesis Analysis

The synthesis of N-methylamines can be achieved through N-methylation of amines with methanol, as described in the second paper. This process occurs at room temperature using a silver-loaded titanium dioxide (Ag/TiO2) photocatalyst under UV-vis light irradiation . Although the specific synthesis of "N-methyl-N-[4-(methylthio)benzyl]amine" is not detailed, the methodology could potentially be applied to synthesize this compound by choosing the appropriate amine precursor.

Molecular Structure Analysis

The molecular structure of related compounds can provide insight into the possible structure of "N-methyl-N-[4-(methylthio)benzyl]amine". For instance, the crystal structure of a compound with a similar N-benzyl moiety is discussed in the fourth paper, where the central CN2S2 residue is almost planar and forms specific dihedral angles with the thienyl and p-tolyl rings . This information suggests that "N-methyl-N-[4-(methylthio)benzyl]amine" may also exhibit a planar geometry around the nitrogen atom, influencing its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of N-methylamines and related compounds can be inferred from the first paper, where a methanimine synthon is used in [2 + 2] cycloadditions with ketenes to produce β-lactams . This indicates that N-methylamines can participate in cycloaddition reactions, which could be relevant for "N-methyl-N-[4-(methylthio)benzyl]amine" if it possesses similar reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylamines and related compounds are influenced by their functional groups and molecular structure. For example, the antimicrobial properties of acylthiourea derivatives are discussed in the sixth paper, where the presence of substituents on the phenyl group attached to the thiourea nitrogen affects the level of activity against various bacterial and fungal strains . This suggests that "N-methyl-N-[4-(methylthio)benzyl]amine" could also exhibit biological activity, which could be modulated by its methylthio and N-methyl groups.

科学研究应用

Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines

相关于N-甲基-N-[4-(甲硫基)苄基]胺的化合物的重要应用涉及它们通过还原胺化过程的合成。例如,Senthamarai等人(2018年)开发了一种成本效益高的协议,使用氮掺杂的石墨烯活化的Co3O4基催化剂合成各种N-甲基和N-烷基胺。这种方法以其便利性和有效性在生命科学分子的生产中引人注目,表明这类化合物在科学研究和工业生产中的广泛实用性(Senthamarai等人,2018年)。

胺/氨基酸的化学选择性烷基化

另一项相关研究由Chunyan Xu等人(2010年)报告了一种温和且环境友好的方法,用于使用醇作为烷基化试剂合成三级胺。该过程允许选择性地对次级胺进行N-烷基化,包括氨基酸,展示了N-甲基-N-[4-(甲硫基)苄基]胺衍生物在合成化学中的多功能性及其在创造复杂有机分子中的潜在应用(Xu et al., 2010)。

用于胺合成的催化还原胺化

进一步强调这类化合物的实用性,Murugesan等人(2020年)讨论了使用分子氢进行催化还原胺化合成各种胺,包括N-甲基胺。这些反应对于生产精细化学品和大宗化学品、药品和生物分子至关重要,突显了N-甲基-N-[4-(甲硫基)苄基]胺衍生物在促进广泛范围胺的可持续生产中的作用(Murugesan et al., 2020)。

二肽合成的新型合成子

通过Breitenmoser等人(2001年)进行的新型合成子的合成展示了N-甲基-N-[4-(甲硫基)苄基]胺衍生物在肽合成中的应用。他们的工作展示了这些化合物作为模型肽的构建块的用途,强调了它们在开发药物和生物活性分子中的重要性(Breitenmoser等人,2001年)。

环保合成方法

Jadhav等人(2018年)开发了一种环保且具有成本效益的方法,用于合成N-甲基-3-硝基芳基苄并咪唑[1,2-a]嘧啶-2-胺衍生物,展示了在生产N-甲基-N-[4-(甲硫基)苄基]胺衍生物中环境友好合成途径的潜力。这种方法强调了在合成这类化合物时向更绿色化学实践的转变(Jadhav et al., 2018)。

属性

IUPAC Name |

N-methyl-1-(4-methylsulfanylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDVLXUWGVDHAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368724 |

Source

|

| Record name | N-Methyl-1-[4-(methylsulfanyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(4-(methylthio)phenyl)methanamine | |

CAS RN |

84212-03-3 |

Source

|

| Record name | N-Methyl-1-[4-(methylsulfanyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)